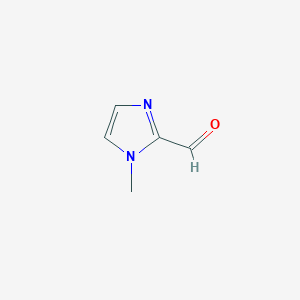

1-Methyl-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFLTZXUXZPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160205 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-81-7 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-imidazolecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, comprising a methylated imidazole ring and a reactive aldehyde group, make it a valuable precursor for the synthesis of a wide range of derivatives, including Schiff bases and complex ligands. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and key applications of 1-Methyl-1H-imidazole-2-carbaldehyde, with a focus on its potential role in drug discovery, particularly as a scaffold for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical and Physical Properties

1-Methyl-1H-imidazole-2-carbaldehyde is a solid at room temperature with a low melting point. It is soluble in water and common organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13750-81-7 | [2][3] |

| Molecular Formula | C₅H₆N₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Melting Point | 36-39 °C | [3] |

| Boiling Point | 70-74 °C at 1 mmHg | [3] |

| Appearance | Clear colorless to yellow liquid or solid | [1] |

| InChI Key | UEBFLTZXUXZPJO-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1n(C)cnc1 | [1] |

Spectroscopic Data

The structural identity of 1-Methyl-1H-imidazole-2-carbaldehyde can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum from a peer-reviewed publication was not identified in the literature search, typical chemical shifts for the protons and carbons of the 1-methyl-1H-imidazole-2-carbaldehyde moiety can be inferred from data on closely related compounds. The following table provides predicted and observed shifts for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| CHO | ~9.5-10.0 | s | - |

| H4 | ~7.0-7.5 | d | ~1.0-2.0 |

| H5 | ~7.0-7.5 | d | ~1.0-2.0 |

| N-CH₃ | ~3.8-4.2 | s | - |

| ¹³C NMR | |||

| C=O | ~180-185 | ||

| C2 | ~145-150 | ||

| C4 | ~125-130 | ||

| C5 | ~125-130 | ||

| N-CH₃ | ~33-37 |

Note: These are estimated values and should be confirmed by experimental data. A commercially available ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methyl-1H-imidazole-2-carbaldehyde is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Data is available from the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~1680-1700 | C=O stretching (aldehyde) |

| ~2820 and ~2720 | C-H stretching (aldehyde) |

| ~1500-1600 | C=N and C=C stretching (imidazole ring) |

| ~3100-3150 | C-H stretching (aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-Methyl-1H-imidazole-2-carbaldehyde would be expected to show a molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the formyl group (CHO) and other characteristic cleavages of the imidazole ring. Mass spectral data is available in the NIST Chemistry WebBook.[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde was not found in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-methylation of imidazoles and the formylation of the imidazole ring. One common approach involves the N-methylation of the readily available imidazole-2-carboxaldehyde.

Proposed Experimental Protocol: N-methylation of Imidazole-2-carboxaldehyde

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[5]

Materials:

-

Imidazole-2-carboxaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Standard workup and purification apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

-

To the resulting sodium salt solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 1-Methyl-1H-imidazole-2-carbaldehyde by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

1-Methyl-1H-imidazole-2-carbaldehyde is a valuable intermediate for the synthesis of more complex molecules, particularly Schiff bases and tripodal ligands.[3]

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are of interest in coordination chemistry and as potential biologically active compounds.

Caption: A typical workflow for an in vitro PTP1B inhibition assay.

Safety Information

1-Methyl-1H-imidazole-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Methyl-1H-imidazole-2-carbaldehyde is a reactive and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its utility in the construction of Schiff bases and tripodal ligands provides access to a diverse range of molecular architectures for applications in catalysis and materials science. Furthermore, the imidazole core suggests its potential as a scaffold for the development of novel therapeutic agents, such as PTP1B inhibitors for the treatment of metabolic diseases. This guide provides foundational data and experimental frameworks to encourage and facilitate further research and application of this valuable compound.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its unique structure, combining an electron-rich imidazole ring with a reactive aldehyde functional group, makes it a versatile precursor for a wide range of derivatives.[1] This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Methyl-1H-imidazole-2-carbaldehyde, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

1-Methyl-1H-imidazole-2-carbaldehyde is a clear, colorless to yellow solid at room temperature.[2] It is soluble in water and characterized by the following properties:[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1][3][4] |

| Molecular Weight | 110.11 g/mol | [1][3][4] |

| Melting Point | 36-39 °C | [2][3] |

| Boiling Point | 70-74 °C at 1 mmHg | [2][3] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [3] |

| Density | 1.211 g/cm³ (estimate) | [2] |

| pKa | 4.17 ± 0.25 (Predicted) | [2] |

| Water Solubility | Soluble | [2] |

| CAS Number | 13750-81-7 | [1][3][4] |

| InChI Key | UEBFLTZXUXZPJO-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

Synthesis

Vilsmeier-Haack Reaction: A primary method for the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction introduces an aldehyde group into an electron-rich heterocycle.

-

Procedure: 1-methylimidazole is treated with a Vilsmeier reagent, which is generated from phosphorus oxychloride and dimethylformamide. The reaction proceeds through a chloroiminium intermediate that selectively formylates the C-2 position of the imidazole ring.[1] Early methods often required harsh conditions, such as prolonged reflux in chlorinated solvents like dichloroethane, with moderate yields.[1]

Formylation of 1-Methylimidazole: Another synthetic route involves the direct formylation of 1-methylimidazole using formic acid or other formylating agents.[1]

Alkylation of Imidazole-2-carbaldehyde: A related synthesis involves the N-methylation of imidazole-2-carboxaldehyde. A general procedure for the methylation of imidazoles is as follows:

-

Procedure: Under an inert atmosphere, suspend imidazole (1.0 eq) in an anhydrous solvent like DMF or THF in a round-bottom flask and cool to 0 °C.[5] Add a strong base such as sodium hydride (1.1 eq) portion-wise.[5] After stirring for 1 hour to ensure complete deprotonation, a methylating agent like methyl iodide (1.1 eq) is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.[5] The crude product is then purified, typically by vacuum distillation.[5]

Characterization

The identity and purity of synthesized 1-Methyl-1H-imidazole-2-carbaldehyde are confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the methyl group protons and the protons on the imidazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (110.11 g/mol ).[4][6]

Reactivity and Chemical Properties

1-Methyl-1H-imidazole-2-carbaldehyde possesses dual reactivity due to the electron-rich nature of the imidazole ring and the electrophilic character of the aldehyde group.[1]

-

Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution reactions.[1] The unprotonated nitrogen atom (N-3) acts as a strong electron-donating group through resonance.[1]

-

Aldehyde Group: The aldehyde group is reactive and can participate in various transformations:

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases.[1] These Schiff base derivatives are valuable in catalysis and as metal ion sensors.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.

-

Applications in Research and Development

This compound is a valuable intermediate in several fields:

-

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Coordination Chemistry: The imidazole moiety acts as a ligand, capable of coordinating with metal ions to form metal complexes.[1] These complexes have applications in catalysis and materials science.[1]

-

Medicinal Chemistry: It is a precursor for the synthesis of various derivatives with potential biological activities.[1] Its Schiff bases have been explored for their antibacterial and antifungal properties.[1]

Biological Activity and Medicinal Chemistry Potential

While 1-Methyl-1H-imidazole-2-carbaldehyde itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.

-

Antiparasitic Activity: Derivatives have demonstrated potential leishmanicidal activity, suggesting applications in treating parasitic infections.[1]

-

Antimicrobial Properties: Schiff bases derived from this compound have been investigated for their antibacterial and antifungal activities.[1]

-

Pharmacokinetic Profile: Studies have indicated that 1-Methyl-1H-imidazole-2-carbaldehyde does not significantly inhibit major cytochrome P450 enzymes, which suggests a favorable pharmacokinetic profile for potential drug candidates derived from it.[1]

References

- 1. Buy 1-Methyl-1H-imidazole-2-carbaldehyde | 13750-81-7 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]

- 4. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

An In-Depth Technical Guide on 1-Methyl-1H-imidazole-2-carbaldehyde

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on 1-Methyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde that serves as a versatile building block in the synthesis of various pharmaceutical and chemical entities.

Physicochemical Data

The foundational quantitative data for 1-Methyl-1H-imidazole-2-carbaldehyde are its molecular formula and molecular weight. These properties are crucial for stoichiometric calculations in chemical reactions, determination of molar concentrations, and analysis of molecular structure.

| Property | Value |

| Molecular Formula | C5H6N2O[1][2][3][4][5][6] |

| Molecular Weight | 110.1139 g/mol [1][3] |

| also cited as 110.11 g/mol [2][5][6][7] |

This data is derived from standard analytical methodologies and is corroborated across multiple chemical data repositories. The slight variation in molecular weight values is attributable to differences in the precision of atomic weight isotopes used in the calculation.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection.

Logical flow from chemical name to molecular weight.

References

- 1. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 2. Buy 1-Methyl-1H-imidazole-2-carbaldehyde | 13750-81-7 [smolecule.com]

- 3. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 4. 1-Methylimidazole-2-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 13750-81-7|1-Methyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Methyl-1H-imidazole-2-carbaldehyde (C₅H₆N₂O, Molecular Weight: 110.11 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with illustrative experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 1-Methyl-1H-imidazole-2-carbaldehyde.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 1-Methyl-1H-imidazole-2-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.63 | Singlet | 1H | Aldehyde (CHO) |

| 7.27 | Singlet | 1H | Imidazole H-5 |

| 7.01 | Singlet | 1H | Imidazole H-4 |

| 3.88 | Singlet | 3H | Methyl (N-CH₃) |

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 1-Methyl-1H-imidazole-2-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 181.3 | Aldehyde (C=O) |

| 143.9 | Imidazole C-2 |

| 130.9 | Imidazole C-5 |

| 122.5 | Imidazole C-4 |

| 34.5 | Methyl (N-CH₃) |

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of a small organic molecule like 1-Methyl-1H-imidazole-2-carbaldehyde.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Illustrative):

-

Spectrometer: 400 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for 1-Methyl-1H-imidazole-2-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic imidazole ring) |

| ~2950-2850 | Medium | C-H stretch (methyl and aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium | C=C and C=N stretching (imidazole ring) |

| ~1400-1300 | Medium | C-H bending (methyl) |

Note: The provided data is based on the gas-phase spectrum from the NIST/EPA Gas-Phase Infrared Database.[1] Peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol for IR Spectroscopy

A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR)-FTIR.

Instrument Parameters (Illustrative):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Crystal: Diamond or Germanium.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The following data was obtained using Electron Ionization (EI) Mass Spectrometry.

Table 4: Key Mass Spectral Data for 1-Methyl-1H-imidazole-2-carbaldehyde

| m/z | Relative Intensity (%) | Assignment / Interpretation |

| 110 | ~100 | Molecular Ion [M]⁺ |

| 82 | ~80 | Loss of CO ([M-28]⁺) |

| 81 | ~70 | Loss of CHO ([M-29]⁺) |

| 54 | ~60 | Fragmentation of the imidazole ring |

| 42 | ~50 | Further fragmentation, possibly [CH₃-N=CH]⁺ or related species |

Note: The fragmentation pattern can provide valuable information about the molecule's structure. The most intense peak is referred to as the base peak.

Experimental Protocol for Mass Spectrometry

The following describes a general procedure for obtaining an EI mass spectrum.

Instrument Parameters (Illustrative):

-

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: 40-400 amu.

Procedure (using a direct insertion probe):

-

Load a small amount of the sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.

-

The detector records the abundance of each ion.

References

synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde from 1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 1-Methyl-1H-imidazole-2-carbaldehyde from the readily available starting material, 1-methylimidazole. This key intermediate is of significant interest in medicinal chemistry and drug development. The guide provides a comparative analysis of the two most effective methods: the Vilsmeier-Haack formylation and direct lithiation followed by formylation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Introduction

1-Methyl-1H-imidazole-2-carbaldehyde is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile reactivity allows for the introduction of diverse functionalities, making it a valuable synthon in the development of novel therapeutic agents. The two principal methods for its synthesis from 1-methylimidazole involve electrophilic substitution at the C2 position of the imidazole ring. This guide will explore the Vilsmeier-Haack reaction and a metal-organic approach via direct lithiation.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is contingent on factors such as available reagents, desired yield and purity, and scalability. Below is a summary of the key quantitative data for the two primary methods.

| Parameter | Vilsmeier-Haack Formylation | Lithiation-Formylation |

| Starting Material | 1-Methylimidazole | 1-Methylimidazole |

| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | n-Butyllithium (n-BuLi), Dimethylformamide (DMF) |

| Typical Solvent | Dichloromethane (DCM) or neat DMF | Tetrahydrofuran (THF) or Diethyl ether |

| Reaction Temperature | 0 °C to 80 °C | -78 °C to Room Temperature |

| Typical Reaction Time | 3 - 24 hours | 1 - 4 hours |

| Reported Yield | Moderate to Good (yields for analogous substrates are in the range of 38-80%) | Moderate (yield for N-methylbenzimidazole is reported as 44%) |

| Work-up | Aqueous work-up with base | Quenching with a proton source, followed by extraction |

| Purification | Column chromatography | Column chromatography |

Synthetic Pathways and Experimental Workflows

The overall synthetic transformation and the distinct workflows for each method are depicted below.

Caption: General synthetic route from 1-methylimidazole to the target aldehyde.

The Ascendant Therapeutic Potential of 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug design. Among the vast array of imidazole-containing compounds, derivatives of 1-Methyl-1H-imidazole-2-carbaldehyde have emerged as a particularly promising class of therapeutic agents. These derivatives, most notably Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the current state of research into the biological activities of 1-Methyl-1H-imidazole-2-carbaldehyde derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives

The primary route to a diverse range of biologically active molecules from 1-Methyl-1H-imidazole-2-carbaldehyde is through the condensation of its aldehyde functional group with primary amines to form Schiff bases, or with thiosemicarbazide to yield thiosemicarbazones.[2][4] These reactions are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol.[5] The resulting derivatives can be readily purified by recrystallization. The versatility of this synthetic approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[6]

Anticancer Activity

Derivatives of 1-Methyl-1H-imidazole-2-carbaldehyde have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and interference with key signaling pathways that are often dysregulated in cancer.[7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected imidazole derivatives, highlighting their potency against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| IMC-SB-1 | Schiff Base | MCF-7 (Breast) | 3.37 | [9] |

| IMC-SB-2 | Schiff Base | HT-29 (Colon) | Not Specified | [1] |

| IMC-TSC-1 | Thiosemicarbazone | A549 (Lung) | Not Specified | [10] |

| IMC-TSC-2 | Thiosemicarbazone | HeLa (Cervical) | Not Specified | [1] |

| BI9 | Imidazol-2-thione | MCF-7 (Breast) | 3.57 | [11] |

| BI9 | Imidazol-2-thione | HL-60 (Leukemia) | 0.40 | [11] |

| BI9 | Imidazol-2-thione | HCT-116 (Colon) | 2.63 | [11] |

| 5a | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |

| 5c | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |

| 5d | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |

| 5e | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |

| 6c | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |

| 6h | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |

| 6i | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |

| 6j | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |

| 21y | Aromatic urea-imidazole salt | MCF-7 (Breast) | 0.67 | [13] |

Signaling Pathways in Anticancer Action

Several key signaling pathways have been identified as targets for imidazole derivatives in their anticancer activity. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently overactivated in various cancers.[7] Some trisubstituted imidazole derivatives have been shown to inhibit this pathway, leading to the downregulation of downstream effectors involved in cell proliferation and survival, ultimately inducing apoptosis.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. Certain imidazole derivatives have been found to downregulate target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, leading to reduced proliferation and induction of apoptosis in leukemia cells.[8][14]

Caption: Downregulation of the Wnt/β-catenin signaling pathway by imidazole derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival.[15] Its dysregulation is a common feature in many cancers. Novel aromatic urea-imidazole salt derivatives have been identified as direct inhibitors of ERK1/2, leading to apoptosis and autophagy-related cell death in breast cancer models.[13]

Caption: Inhibition of the MAPK/ERK signaling pathway by imidazole derivatives.

Antimicrobial Activity

Derivatives of 1-Methyl-1H-imidazole-2-carbaldehyde, particularly Schiff bases and their metal complexes, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[3][16] The antimicrobial efficacy is often attributed to the imine (-C=N-) group in Schiff bases and the thione (C=S) group in thiosemicarbazones, which can chelate with metal ions and interfere with microbial cellular processes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| IMC-SB-3 | Schiff Base | Staphylococcus aureus | 25 | [17] |

| IMC-SB-4 | Schiff Base | Escherichia coli | Not Specified | [18] |

| IMC-SB-5 | Schiff Base | Candida albicans | Not Specified | [18] |

| IMC-TSC-3 | Thiosemicarbazone | Cladosporium cladosporioides | 2.00 (µM) | [19] |

| IMC-TSC-4 | Thiosemicarbazone | Candida glabrata | < 1.20 (µM) | [19] |

| Compound 2a | Imidazole-pyridine | E. coli | 40-70 (µM) | [3] |

| Compound 2a | Imidazole-pyridine | S. aureus | 20-40 (µM) | [3] |

| Compound 56b | Imidazole-thiadiazole | K. pneumoniae | 41 (µM) | [3] |

| Compound 56b | Imidazole-thiadiazole | E. coli | 41 (µM) | [3] |

| Compound 34 | Benzimidazole Schiff Base | S. aureus | 250 (ng/mL) | [17] |

| Compound 35 | Benzimidazole Schiff Base | S. aureus | 250 (ng/mL) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of 1-Methyl-1H-imidazole-2-carbaldehyde derivatives.

Synthesis of a Representative Thiosemicarbazone Derivative

This protocol describes the general synthesis of a thiosemicarbazone derivative of 1-Methyl-1H-imidazole-2-carbaldehyde.[5]

Materials:

-

1-Methyl-1H-imidazole-2-carbaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Potassium carbonate (optional, as a catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of 1-Methyl-1H-imidazole-2-carbaldehyde and thiosemicarbazide in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium carbonate, if desired.

-

Reflux the mixture with stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

Dry the purified crystals and characterize them using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Caption: Workflow for the synthesis of a thiosemicarbazone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well (except the negative control).

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.

Conclusion

Derivatives of 1-Methyl-1H-imidazole-2-carbaldehyde represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against a range of cancer cell lines and pathogenic microbes, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, provides a rational basis for the design of more potent and selective inhibitors. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy and toxicity studies to translate the promising in vitro results into clinical applications. The continued exploration of this chemical space holds significant potential for addressing the pressing global health challenges of cancer and infectious diseases.

References

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ignited.in [ignited.in]

- 19. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and presence in vital biological molecules have rendered it a "privileged scaffold" in the design of therapeutic agents.[4] This technical guide delves into the fascinating history and discovery of a particularly important class of imidazole derivatives: the imidazole aldehydes. These compounds, featuring a reactive formyl group appended to the imidazole core, have served as crucial intermediates in the synthesis of a vast array of biologically active molecules and continue to be a focal point of research in the development of novel therapeutics.[5][6] This document will provide a comprehensive overview of their historical context, key synthetic methodologies with detailed experimental protocols, quantitative data for comparative analysis, and insights into their biological significance, particularly their role in cellular signaling pathways.

A Historical Perspective: From Imidazole to its Aldehyde Derivatives

The journey of imidazole aldehydes begins with the discovery of the parent imidazole ring. In 1858, the German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and formaldehyde with ammonia.[2][7] This reaction, while groundbreaking, often resulted in low yields.[2] Building upon this, Bronisław Radziszewski, in 1882, developed a more general method for synthesizing substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] This reaction, now known as the Debus-Radziszewski imidazole synthesis, was a pivotal moment as it directly incorporated an aldehyde into the synthetic scheme, laying the conceptual groundwork for the creation of imidazole aldehydes.[8][9]

While the precise date of the first synthesis of a simple imidazole aldehyde, such as imidazole-4-carboxaldehyde, is not clearly documented in early literature, the development of synthetic methods capable of producing such compounds evolved throughout the late 19th and early 20th centuries. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds, was later applied to imidazoles to introduce the aldehyde functionality directly onto the heterocyclic ring.[10][11][12][13] The continuous refinement of these and other synthetic techniques has made a wide variety of imidazole aldehydes readily accessible for research and development.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of imidazole aldehydes can be broadly categorized into two main approaches: the construction of the imidazole ring with a pre-existing aldehyde or its precursor, and the direct formylation of a pre-formed imidazole ring.

Ring Formation Strategies: The Debus-Radziszewski Reaction

The Debus-Radziszewski reaction remains a fundamental method for the synthesis of substituted imidazoles, where an aldehyde serves as a key building block.[8]

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction

-

Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate).

-

Procedure:

-

In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (10 equivalents).

-

Add glacial acetic acid as the solvent.

-

Reflux the mixture with stirring for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified trisubstituted imidazole.

-

Logical Relationship of the Debus-Radziszewski Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazole-4-Carboxaldehyde from China manufacturer - MSN Chemical [msnchem.com]

- 6. Imidazole-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Theoretical Insights into 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental aspects of 1-Methyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document summarizes its structural, electronic, and vibrational properties based on computational studies and outlines relevant experimental protocols.

Core Concepts: A Theoretical Overview

1-Methyl-1H-imidazole-2-carbaldehyde (C₅H₆N₂O) is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. Its unique electronic structure and the presence of reactive functional groups make it a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 1-Methyl-1H-imidazole-2-carbaldehyde. These computational methods provide valuable insights into its geometry, electronic distribution, and spectroscopic characteristics, which are crucial for understanding its reactivity and designing new applications.

Computational Methodology

The theoretical data presented in this guide are typically derived from DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Calculations are generally performed in the gas phase to model the intrinsic properties of the molecule. Key computational steps include:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra.

-

Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interactions.

Caption: Synthetic utility in ligand and complex formation.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases, containing the imidazole moiety, are important ligands in coordination chemistry. The nitrogen atoms of the imidazole ring and the imine group can coordinate to metal ions, forming stable metal complexes with potential applications in catalysis and materials science. This reactivity makes 1-Methyl-1H-imidazole-2-carbaldehyde a cornerstone in the design and synthesis of novel functional molecules.

reactivity of the aldehyde group in 1-Methyl-1H-imidazole-2-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure is characterized by an electron-rich N-methylated imidazole ring at the C2 position, directly attached to an electrophilic aldehyde functional group. This unique electronic arrangement imparts a distinct reactivity profile to the aldehyde, making it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. This document provides a comprehensive technical overview of the reactivity of the aldehyde group, detailing common transformations, experimental protocols, and quantitative data.

Introduction

The chemical behavior of 1-Methyl-1H-imidazole-2-carbaldehyde is dominated by the interplay between its two primary functional components. The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, while the aldehyde group serves as a key electrophilic site for nucleophilic attack. The proximity of the N1-methyl and N3 lone pair of the imidazole ring influences the reactivity of the C2-aldehyde group. This guide focuses specifically on the transformations of the aldehyde moiety, which is a gateway to a multitude of molecular architectures. Its derivatives have shown potential as leishmanicidal agents and are explored in the development of antimicrobial and anticancer compounds.

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazole-2-carbaldehyde

| Property | Value | Reference |

| CAS Number | 13750-81-7 | |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | |

| IUPAC Name | 1-methyl-1H-imidazole-2-carbaldehyde | |

| Synonyms | 1-Methyl-2-formylimidazole, 1-Methyl-2-imidazolecarboxaldehyde |

Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

The most established method for synthesizing 1-Methyl-1H-imidazole-2-carbaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 1-methylimidazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol is a generalized representation based on classical methods.

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). This is a highly exothermic reaction and must be performed with caution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: 1-methylimidazole is added dropwise to the prepared Vilsmeier reagent at low temperature (0-5 °C).

-

Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., refluxed) for several hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The mixture is cooled and then carefully poured onto crushed ice, followed by neutralization with a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to hydrolyze the iminium intermediate.

-

Extraction & Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by column chromatography or distillation to yield pure 1-Methyl-1H-imidazole-2-carbaldehyde.

Caption: Workflow for the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for a variety of chemical transformations, predominantly involving nucleophilic addition to the electrophilic carbonyl carbon.

Caption: Key reaction pathways of the aldehyde group.

Nucleophilic Addition Reactions

3.1.1 Reduction to Alcohols The aldehyde group can be readily reduced to a primary alcohol, (1-methyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved with high selectivity using standard hydride reducing agents.

-

Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent often used in alcoholic solvents like methanol or ethanol.

-

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol. A key advantage is the high chemoselectivity, where the aldehyde is reduced in preference to the imidazole ring.

3.1.2 Grignard Reactions The addition of organometallic compounds, such as Grignard reagents (R-MgX), results in the formation of secondary alcohols and a new carbon-carbon bond.

-

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide intermediate.

-

Yields: This reaction is highly effective, with reported yields ranging from 52% to 93%, depending on the specific Grignard reagent used.

Condensation Reactions

3.2.1 Schiff Base (Imine) Formation This is one of the most widely utilized reactions of 1-Methyl-1H-imidazole-2-carbaldehyde. It involves condensation with primary amines to form Schiff bases (imines).

-

Significance: The resulting Schiff bases are valuable as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes are explored for applications in catalysis and materials science. Furthermore, imidazole-derived Schiff bases themselves are investigated for their potential antibacterial, antifungal, and anti-inflammatory activities.

-

Mechanism: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the C=N double bond.

3.2.2 Knoevenagel Condensation The aldehyde reacts with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base.

-

Products: This condensation yields α,β-unsaturated compounds, which are important intermediates in organic synthesis.

-

Reagents: Examples of active methylene compounds include malonic acid derivatives and cyanoacetates.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-imidazole-2-carboxylic acid. This transformation is a standard aldehyde reaction, though specific high-yield protocols for this substrate require careful selection of oxidizing agents to avoid side reactions with the imidazole ring.

-

Reagents: Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O).

Table 2: Summary of Key Reactions and Quantitative Data

| Reaction Type | Reagent(s) | Product Type | Reported Yield |

| Vilsmeier-Haack Synthesis | POCl₃, DMF | Aldehyde | 45-60% (classical) |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | High Selectivity |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | 52-93% |

| Schiff Base Formation | R-NH₂, acid catalyst | Imine | High Yield (e.g., 95%) |

| Knoevenagel Condensation | Active Methylene Cmpd. | α,β-Unsaturated Product | - |

| Oxidation | e.g., KMnO₄ | Carboxylic Acid | - |

Experimental Protocol: Schiff Base Synthesis

This protocol describes a general procedure for the condensation of 1-Methyl-1H-imidazole-2-carbaldehyde with a primary amine.

-

Dissolution: Dissolve 1-Methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the mixture.

-

Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction is often accompanied by a color change, and progress can be monitored by TLC. For less reactive amines, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Isolation: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization to obtain the pure Schiff base. A 95% yield has been reported for the reaction with sulfamethoxazole.

Caption: Logical flow from aldehyde to functional metal complexes.

Conclusion

The aldehyde group of 1-Methyl-1H-imidazole-2-carbaldehyde exhibits a rich and predictable reactivity profile, making it an exceptionally valuable synthon. Its participation in nucleophilic additions, condensations, and redox reactions provides straightforward access to a diverse range of functionalized imidazole derivatives. The ability to readily form Schiff bases, which can act as ligands, is particularly notable, opening avenues in coordination chemistry, catalysis, and the development of novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for researchers aiming to leverage the synthetic potential of this versatile molecule.

Stability and Storage of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carbaldehyde is a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other functional molecules. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and development activities. This technical guide provides a comprehensive overview of the known stability profile and recommended storage and handling procedures for 1-Methyl-1H-imidazole-2-carbaldehyde, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-1H-imidazole-2-carbaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13750-81-7 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 36-39 °C | [2] |

| Boiling Point | 70-74 °C at 1 mmHg | [2] |

| Solubility | No quantitative data available. Soluble in organic solvents. |

Stability Profile

While specific quantitative stability data for 1-Methyl-1H-imidazole-2-carbaldehyde is limited in publicly available literature, information extrapolated from its chemical structure, data on related imidazole aldehydes, and supplier safety data sheets allows for a qualitative assessment of its stability. The compound is susceptible to degradation under several conditions:

-

Air and Moisture Sensitivity: Like many aldehydes and imidazole derivatives, 1-Methyl-1H-imidazole-2-carbaldehyde is expected to be sensitive to air and moisture. The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid. The imidazole ring can also be sensitive to oxidative conditions. Therefore, storage under an inert atmosphere is recommended.

-

Sensitivity to Light: Imidazole and its derivatives can be sensitive to light, potentially leading to photodegradation. It is advisable to protect the compound from light during storage and handling.

-

Thermal Stability: While specific thermal degradation studies are not available, one publication notes that imidazole-2-carbaldehydes can undergo decarbonylation when heated in ethanol. This suggests that elevated temperatures, especially in the presence of certain solvents, could lead to the degradation of 1-Methyl-1H-imidazole-2-carbaldehyde.

-

pH Sensitivity: The hydration of the aldehyde group of imidazole-2-carboxaldehyde has been shown to be pH-dependent in aqueous solutions. This equilibrium could influence the reactivity and stability of the compound in different pH environments.

-

Incompatible Materials: Strong oxidizing agents are incompatible with 1-Methyl-1H-imidazole-2-carbaldehyde and should be avoided to prevent vigorous reactions and degradation.

Recommended Storage Conditions

Based on the known sensitivities, the following storage conditions are recommended to maintain the quality and stability of 1-Methyl-1H-imidazole-2-carbaldehyde.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize potential thermal degradation and slow down other degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | To prevent photodegradation. |

| Container | Tightly sealed, opaque container. | To prevent exposure to air, moisture, and light. |

The logical workflow for ensuring the stability of 1-Methyl-1H-imidazole-2-carbaldehyde is depicted in the following diagram.

Caption: Recommended storage and handling for compound stability.

Experimental Protocols

Due to the lack of specific published stability studies for 1-Methyl-1H-imidazole-2-carbaldehyde, detailed experimental protocols for its forced degradation and stability-indicating analysis are not available. However, a general approach based on ICH guidelines for forced degradation studies can be outlined.

General Forced Degradation Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method:

A reverse-phase HPLC method would be a suitable starting point. The following is a hypothetical protocol that would require optimization and validation.

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan). |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The method would need to be validated to demonstrate that it can separate the parent compound from all potential degradation products and that the assay is specific, accurate, precise, and linear.

The logical workflow for conducting a forced degradation study is illustrated below.

Caption: Workflow for a forced degradation study.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 1-Methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from imidazole scaffolds are a class of organic compounds characterized by an imine (-C=N-) functional group.[1] The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts unique chemical and biological properties to these molecules.[2] Specifically, Schiff bases synthesized from 1-Methyl-1H-imidazole-2-carbaldehyde have garnered significant interest due to their versatile applications in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of various bioactive molecules and as ligands in coordination chemistry.[1][3] Their biological activities are wide-ranging and include anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[4][5][6] This document provides detailed protocols for the synthesis of Schiff bases from 1-Methyl-1H-imidazole-2-carbaldehyde, along with a summary of their applications and the underlying signaling pathways they modulate.

Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

A common precursor for the target Schiff bases is 1-Methyl-1H-imidazole-2-carbaldehyde. A general two-step synthesis for this aldehyde is outlined below.

Step 1: Synthesis of 1-Methyl-2-hydroxymethyl-1H-imidazole

1-Methyl-1H-imidazole is reacted with paraformaldehyde in toluene in a pressure vessel. The mixture is heated to 110°C for 18 hours. After cooling, the resulting crystals are washed with ethyl acetate and ether and then air-dried.

Step 2: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

1-Methyl-2-hydroxymethyl-1H-imidazole is dissolved in 1,4-dioxane. Activated manganese dioxide is added, and the suspension is stirred under reflux for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The hot suspension is then filtered, and the manganese dioxide is washed with boiling 1,4-dioxane.

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases from 1-Methyl-1H-imidazole-2-carbaldehyde is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out under reflux in a suitable solvent, such as methanol or ethanol.

Experimental Workflow

Caption: General workflow for the synthesis and characterization of Schiff bases.

Detailed Methodology

-

Reactant Preparation: Dissolve 1-Methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in methanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.

-

Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring.

-

Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold solvent (e.g., ether or ethanol) to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base product in a vacuum oven.

-

Characterization: Confirm the structure and purity of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and characterization data for Schiff bases derived from imidazole-2-carboxaldehyde and various amines. While specific data for 1-methylated derivatives may vary slightly, this table provides a useful reference.

| Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Reference |

| L-phenylalanine | Methanol | ~2 (stirring) | 78 | - | ~1630 | 8.6 | [7] |

| 4-aminoantipyrine | - | - | - | - | - | - | [8] |

| Various primary amines | Acetonitrile | 1 (stirring) | - | 225-226 | ~1549 | - | [2] |

Applications and Biological Activity

Schiff bases derived from 1-Methyl-1H-imidazole-2-carbaldehyde are promising candidates for drug development due to their wide range of pharmacological activities.

Anti-inflammatory Activity

Imidazole-based Schiff bases have demonstrated significant anti-inflammatory properties.[2] Their mechanism of action is believed to involve the modulation of key inflammatory pathways. One proposed mechanism is the inhibition of enzymes in the arachidonic acid metabolism pathway.[2] Additionally, these compounds can interfere with the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][9][10]

Caption: Anti-inflammatory signaling pathway modulation.

Anticancer Activity

Several studies have highlighted the potential of imidazole Schiff bases as anticancer agents.[11][12] Their mechanisms of action are diverse and can involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzimidazole derivatives have been shown to target Janus kinase 2 (JAK2), a key mediator in cytokine signaling pathways often dysregulated in hematologic cancers.[13] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[8] Furthermore, some imidazole-platinum complexes exhibit anticancer activity by interacting with DNA, similar to cisplatin.[11]

Caption: Anticancer mechanisms of imidazole Schiff bases.

Conclusion

The synthesis of Schiff bases from 1-Methyl-1H-imidazole-2-carbaldehyde provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of these compounds make them an attractive area of research for medicinal chemists and drug development professionals. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for designing more potent and selective drug candidates.

References

- 1. scispace.com [scispace.com]

- 2. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idosi.org [idosi.org]

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1H-imidazole-2-carbaldehyde as a versatile building block in medicinal chemistry. The document details its application in the synthesis of novel compounds with potential therapeutic activities, including antibacterial, antifungal, anticancer, and leishmanicidal properties. Detailed experimental protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Introduction to 1-Methyl-1H-imidazole-2-carbaldehyde